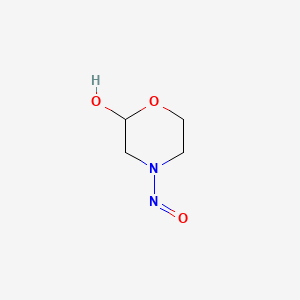

N-Nitroso-2-hydroxymorpholine

描述

Contextualization within N-Nitrosamine Research

N-Nitroso-2-hydroxymorpholine is a cyclic N-nitrosamine. mdpi.com The broader class of N-nitrosamines is a group of potent carcinogens, and their study is a significant area of toxicological and chemical research. nih.goveuropa.eu NHMOR is of particular interest because it is a metabolite of two other well-known carcinogenic nitrosamines: N-nitrosomorpholine (NMOR) and N-nitrosodiethanolamine (NDELA). nih.govnih.govacs.org Its chemical structure features a hydroxyl group at the 2-position of the morpholine (B109124) ring, which is critical to its chemical reactivity and metabolic fate.

The study of NHMOR is therefore intrinsically linked to the investigation of its parent compounds. Understanding the formation, properties, and subsequent reactions of NHMOR provides valuable insight into the mechanisms by which NMOR and NDELA exert their biological effects.

Significance as a Research Intermediate in Metabolic Pathway Elucidation

The primary significance of this compound in research lies in its role as an intermediate in the metabolic pathways of N-nitrosomorpholine (NMOR) and N-nitrosodiethanolamine (NDELA). The metabolic activation of nitrosamines is a crucial step in their carcinogenic activity, and the study of their metabolites is essential for understanding this process. nih.govdergipark.org.tr

NHMOR is formed through the metabolic β-oxidation of NDELA and the α-hydroxylation of NMOR by cytochrome P450 enzymes in liver microsomes. nih.govnih.govnih.gov The identification of NHMOR as a metabolite has been a key finding in elucidating the complex metabolic schemes of these carcinogens. nih.govnih.gov

Research has shown that while NHMOR is a genotoxic metabolite, its own carcinogenicity is surprisingly low compared to its parent compound, NMOR. nih.gov In comparative studies, NMOR was found to be a potent carcinogen in both A/J mice and F344 rats, inducing a high number of tumors. nih.gov In contrast, NHMOR was found to be inactive or only weakly tumorigenic in the same studies. nih.gov This discrepancy has prompted further investigation into the subsequent metabolic steps of NHMOR.

The table below summarizes the comparative tumorigenicity data from a study in A/J mice and F344 rats.

| Compound | Species | Total Dose | Tumor Incidence |

| This compound (NHMOR) | A/J mice | 53-55 µmol/mouse | 1.2 lung tumors/mouse |

| N-nitrosomorpholine (NMOR) | A/J mice | 53-55 µmol/mouse | 20.3 lung tumors/mouse |

| N-nitrosodiethanolamine (NDELA) | A/J mice | 53-55 µmol/mouse | 1.4 lung tumors/mouse |

| This compound (NHMOR) | F344 rats | 1.2 mmol/rat | Inactive |

| N-nitrosomorpholine (NMOR) | F344 rats | 1.1 mmol/rat | 100% liver tumors |

| N-nitrosodiethanolamine (NDELA) | F344 rats | 5.6 mmol/rat | 70% hepatocellular tumors |

Data sourced from Hecht et al. (1989). nih.gov

Further research has focused on the subsequent metabolism of NHMOR itself, particularly through further hydroxylation. The formation of different dihydroxy-metabolites and their decomposition products, such as glyoxal (B1671930) and 2-acetoxyacetaldehyde, has been investigated to explain the lower carcinogenic potential of NHMOR. acs.org The high yield of rearrangement products from certain metabolic routes of NHMOR could explain its reduced carcinogenicity. acs.org

The metabolism of N-nitrosomorpholine by rat liver microsomes yields several products, as detailed in the table below.

| Parent Compound | Metabolic System | Metabolites |

| N-nitrosomorpholine (NMOR) | Rat liver microsomes | Acetaldehyde (B116499), Formaldehyde, Glyoxal, this compound |

Data sourced from Manson et al. (1986). nih.gov

Historical Overview of Academic Investigations

Academic interest in this compound grew out of the broader research into N-nitrosamine carcinogenesis that began in the mid-20th century. researchgate.net

Late 1970s and 1980s: The initial identification of NHMOR as a metabolite of NMOR and NDELA occurred during this period. A 1978 study reported the conversion of NMOR to NHMOR by rat liver microsomes. nih.gov In 1984, a key paper described the synthesis of NHMOR and its detection as a metabolite of NDELA. This study also established its mutagenicity in Salmonella typhimurium TA1535. nih.gov

Late 1980s: A significant comparative tumorigenicity study was published in 1989, which provided crucial data on the relatively low carcinogenic activity of NHMOR compared to its parent compounds, NMOR and NDELA. nih.gov This study challenged the hypothesis that NHMOR was the ultimate proximate carcinogen of NMOR and NDELA. nih.gov

2000s and beyond: Research in the 21st century has delved deeper into the chemical and biochemical properties of NHMOR and its subsequent metabolites. A 2005 study, for instance, investigated the isomeric acetate (B1210297) esters of hydroxylated NHMOR to understand their hydrolytic decomposition and reactions with deoxyguanosine. acs.org These later studies aim to provide a more detailed molecular-level explanation for the observed biological activities.

The timeline of research demonstrates a progression from the initial identification and synthesis of this compound to a more nuanced understanding of its role in the complex metabolic pathways of its carcinogenic precursors.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

67587-52-4 |

|---|---|

分子式 |

C4H8N2O3 |

分子量 |

132.12 g/mol |

IUPAC 名称 |

4-nitrosomorpholin-2-ol |

InChI |

InChI=1S/C4H8N2O3/c7-4-3-6(5-8)1-2-9-4/h4,7H,1-3H2 |

InChI 键 |

NIRHEGBBHNJANV-UHFFFAOYSA-N |

SMILES |

C1COC(CN1N=O)O |

规范 SMILES |

C1COC(CN1N=O)O |

其他CAS编号 |

102996-61-2 106900-25-8 67587-52-4 |

同义词 |

N-nitroso-2-hydroxymorpholine |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies

De Novo Synthesis Pathways for N-Nitroso-2-hydroxymorpholine

The primary methods for constructing the this compound molecule from the ground up involve the formation of the core morpholine (B109124) structure followed by nitrosation.

Nitrosation and Hydrolysis Routes from Precursor Compounds

The most established route for the synthesis of this compound involves a two-step process starting from N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal. schenautomacao.com.brnih.gov This method consists of the nitrosation of the secondary amine precursor, followed by acid-catalyzed hydrolysis of the acetal (B89532) group, which leads to intramolecular cyclization to form the final hemiacetal product. nih.govresearchgate.netresearchgate.net

The reaction typically proceeds by treating the precursor, N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal, with a nitrosating agent such as sodium nitrite (B80452) in an acidic medium. nih.gov The subsequent hydrolysis and cyclization yield this compound. This compound is a known mutagenic metabolite of N-nitrosodiethanolamine. schenautomacao.com.brnih.gov

Table 1: Synthesis of this compound via Nitrosation and Hydrolysis

| Step | Precursor/Intermediate | Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 1. Nitrosation | N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal | Sodium Nitrite (NaNO₂), Acid | Formation of the N-nitroso group | nih.gov |

Advanced Synthetic Approaches to the Core Structure

While the classical nitrosation/hydrolysis route is well-documented, modern synthetic chemistry offers advanced methodologies that could potentially be applied to the synthesis of the this compound core structure. These methods, primarily developed for general N-nitrosamine synthesis, focus on milder conditions and improved efficiency.

Flow Electrochemistry: This technique provides an alternative to traditional nitrosating agents. An electrochemical flow method for the N-nitrosation of various secondary amines using sodium nitrite has been developed. nih.govcardiff.ac.ukresearchgate.net This approach avoids the need for strong acids or other harsh chemicals and can produce high yields of N-nitrosamines. nih.govresearchgate.net The process involves the anodic oxidation of the nitrite ion to generate the nitrosating species in situ. cardiff.ac.uk

Photochemical Synthesis: Photochemical methods represent another advanced strategy. The photolysis of certain N-nitrosamines in the presence of an acid can lead to nitrogen-nitrogen bond scission. acs.orgcdnsciencepub.com Furthermore, photochemical dearomative vicinal aminooximation of heteroarenes with N-nitrosamines has been reported, showcasing the utility of light-induced reactions to form complex functionalized molecules. acs.orgfigshare.com These principles could be adapted for novel syntheses of nitrosomorpholine derivatives.

Synthesis of Labeled Analogues for Mechanistic Research

Isotopically labeled versions of this compound are invaluable tools for studying its metabolic pathways, reaction mechanisms, and interactions with biological macromolecules.

Deuterium-Labeled this compound

The synthesis of deuterium-labeled this compound has been successfully achieved at different positions on the morpholine ring. These compounds are critical for investigating kinetic isotope effects in metabolic studies.

5,5-²H₂-N-Nitroso-2-hydroxymorpholine : This isotopologue was prepared in 99% isotopic purity through a multi-step sequence. The synthesis involved the selective base-catalyzed hydrogen-deuterium exchange on the carbon adjacent to the ester in 2,2-diethoxyethylcarboethoxymethylnitrosamine, followed by reduction with diisobutylaluminum hydride (DIBAL-H) and subsequent acid-catalyzed hydrolysis and cyclization. researchgate.net

2-²H-N-Nitroso-2-hydroxymorpholine : With an isotopic purity of 98%, this compound was synthesized via the lithium aluminum deuteride (B1239839) (LiAlD₄) reduction of 2-hydroxyethylcarboethoxymethylnitrosamine at -78°C. researchgate.net

Isotopic Labeling for Tracing Metabolic Transformations

Beyond deuterium (B1214612), labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) allows for precise tracing of the atoms throughout metabolic transformations using techniques like mass spectrometry and NMR. While specific syntheses for ¹³C or ¹⁵N-labeled this compound are not detailed in the reviewed literature, general strategies for labeling nitrosamines are well-established and applicable.

For instance, ¹⁴C-labeled N-nitrosamines have been created for biological research, such as the synthesis of [¹⁴C]N-nitrosodiethanolamine. researchgate.net Given that this compound is a metabolite of N-nitrosodiethanolamine, using a ¹⁴C-labeled precursor like [¹⁴C]N-nitrosodiethanolamine would produce ¹⁴C-labeled this compound in metabolic systems. nih.govhesiglobal.org Synthetically, one could envision using ¹³C- or ¹⁵N-labeled starting materials in the de novo synthesis pathway to create specifically labeled this compound for mechanistic studies. The synthesis of specifically ¹⁵N- and ¹³C-labeled antitumor (2-haloethyl)nitrosoureas has been reported, demonstrating the feasibility of incorporating these isotopes into nitrosamine-containing structures. google.com

Preparation of Functionalized Derivatives for Mechanistic Probing

To investigate the chemistry and biological activity of the reactive intermediates formed during the metabolic activation of this compound, researchers have synthesized stable precursors, such as acetoxy-functionalized derivatives. These derivatives act as chemical models for the unstable α-hydroxy metabolites.

The synthesis of two key isomeric acetate (B1210297) esters, N-nitroso-3-acetoxy-2-hydroxymorpholine and N-nitroso-5-acetoxy-2-hydroxymorpholine, has been reported. nih.govcardiff.ac.uk These compounds serve as stable precursors to the α-hydroxynitrosamines expected from the cytochrome P450-mediated metabolism of this compound. cardiff.ac.uk

Table 2: Synthesis of Functionalized this compound Derivatives

| Derivative | Precursor | Reagents/Method | Key Transformation | Reference |

|---|---|---|---|---|

| N-Nitroso-3-acetoxy-2-hydroxymorpholine | N-Nitroso-2,3-dehydromorpholine | 1. Dimethyldioxirane followed by anhydrous acetic acid 2. Dry peracetic acid in glacial acetic acid | Epoxidation followed by ring opening, or direct oxidation | nih.govcardiff.ac.uk |

These synthetic efforts provide essential chemical tools to explore the complex biological pathways associated with this compound.

Synthesis of Alpha-Acetoxynitrosamine Isomers

The introduction of an acetoxy group at the alpha-position to the nitroso functionality in the this compound structure results in isomeric compounds that are valuable for research. The synthesis of these isomers requires distinct pathways, reflecting the different positions of the hydroxyl and acetoxy groups on the morpholine ring.

Two primary methods have been established for the synthesis of N-Nitroso-3-acetoxy-2-hydroxymorpholine (17). acs.org

Method 1: This approach begins with the epoxidation of N-nitroso-2,3-dehydromorpholine (19). acs.org The resulting N-nitroso-2,3-epoxymorpholine (20) is a highly reactive intermediate that decomposes rapidly in water and is typically used immediately without purification. acs.org The epoxide (20), dissolved in dry methylene (B1212753) chloride, is treated with one equivalent of glacial acetic acid. The mixture is stirred at room temperature, and after solvent removal, the product is purified by flash chromatography. acs.org

Method 2 (Preferred): A more direct, single-step synthesis converts N-nitroso-2,3-dehydromorpholine (19) to the target compound using dry peracetic acid. acs.org Commercially available peracetic acid is dried over anhydrous sodium sulfate (B86663) and treated with acetic anhydride (B1165640) to eliminate water. The substrate (19) is dissolved in dry methylene chloride and reacts with the prepared dry peracetic acid to yield N-Nitroso-3-acetoxy-2-hydroxymorpholine in high yield. acs.orgnih.gov This method is considered preferable for its efficiency. acs.org

The synthesized compound is stable in methylene chloride but decomposes in aqueous solutions. acs.org Its structure has been confirmed through detailed spectroscopic analysis. acs.org

Table 1: Spectroscopic Data for N-Nitroso-3-acetoxy-2-hydroxymorpholine

| Analysis Type | Data |

|---|---|

| ¹³C NMR (CDCl₃, δ, E isomer) | 169.26, 90.23, 80.57, 56.71, 36.09, 20.77 |

The synthesis of N-Nitroso-5-acetoxy-2-hydroxymorpholine (18) also utilizes an epoxidation strategy but follows a different reaction sequence. acs.org The starting material for this isomer is 2-hydroxyethylvinylnitrosamine (21). acs.orgnih.gov

The synthetic pathway involves the following steps:

Oxidation: The 2-hydroxyethylvinylnitrosamine (21) is first oxidized to its corresponding aldehyde (22) using the Dess-Martin periodinane procedure. acs.org

Peracid Reaction and Cyclization: The resulting aldehyde (22) is then treated with a dry peracetic acid mixture. This reaction forms an intermediate (23) which subsequently undergoes spontaneous cyclization to yield the final product, N-Nitroso-5-acetoxy-2-hydroxymorpholine (18). acs.orgacs.org

This method highlights a distinct synthetic approach tailored to the specific substitution pattern of the target isomer. acs.org

N-Nitroso-3-acetoxy-2-hydroxymorpholine

Synthesis of Epoxide Intermediates

The synthesis of epoxide intermediates is a key step in producing certain derivatives of this compound. acs.org Specifically, N-nitroso-2,3-epoxymorpholine (20) serves as a critical, highly reactive intermediate in the synthesis of N-Nitroso-3-acetoxy-2-hydroxymorpholine. acs.orgresearchgate.net

The preparation of this epoxide is achieved through the careful epoxidation of N-nitroso-2,3-dehydromorpholine (19). acs.org The reagent used for this transformation is dimethyldioxirane. acs.org The resulting epoxide is noted to be highly reactive and is used in subsequent synthetic steps without extensive purification due to its instability, particularly in aqueous environments. acs.org The formation of this epoxide is a pivotal part of the mechanism proposed for the hydrolytic decomposition of N-Nitroso-3-acetoxy-2-hydroxymorpholine, where it is suggested to form as a reactive intermediate. acs.org

Metabolic Pathways and Biotransformation Mechanisms

Formation from Precursor N-Nitrosamines in Model Systems

N-Nitroso-2-hydroxymorpholine is recognized as an intermediary metabolite of two potent carcinogens, N-Nitrosodiethanolamine (NDELA) and N-Nitrosomorpholine (NMOR). acs.orgnih.gov Its formation has been observed in various model systems, including in vivo studies in rats and in vitro assays using rat liver microsomes. nih.govnih.gov

Derivation from N-Nitrosodiethanolamine (NDELA)

The primary metabolic route for the formation of this compound from N-Nitrosodiethanolamine involves β-oxidation. nih.govnih.gov This process occurs on one of the 2-hydroxyethyl chains of the NDELA molecule. nih.govacs.org

Beta-oxidation is a significant pathway in the metabolic disposition of NDELA in rodents. nih.gov This enzymatic process targets the β-carbon of one of the ethanol (B145695) side chains. nih.govacs.org Studies using rat liver microsomes have demonstrated that β-oxidation of NDELA competes with α-hydroxylation, another metabolic pathway. nih.govacs.org In fact, the rate of β-oxidation to produce NHMOR has been found to be 1.5 times greater than the rate of α-hydroxylation. nih.govacs.org This finding highlights β-oxidation as a major initial step in the biotransformation of NDELA. nih.gov The involvement of this pathway is further supported by isotopic studies, where substituting the β-hydrogens of NDELA with deuterium (B1214612) significantly reduces the rate of β-oxidation. acs.org

The product of the β-oxidation of NDELA is an unstable aldehyde intermediate. This intermediate spontaneously undergoes a cyclization reaction to form the stable intramolecular hemiacetal, this compound. nih.govacs.org This cyclization is a key step, converting the linear oxidized NDELA molecule into the cyclic structure of NHMOR. acs.org

Role of Beta-Oxidation

Derivation from N-Nitrosomorpholine (NMOR)

This compound is also a recognized metabolic product of N-Nitrosomorpholine (NMOR). acs.org Studies utilizing rat liver microsomes have shown that NMOR is converted into NHMOR through a process of metabolic 2-hydroxylation, also known as β-hydroxylation. nih.govnih.govmdpi.com This metabolic conversion has also been observed when NMOR is oxidized chemically using Fenton's reagent. nih.govnih.gov The formation of NHMOR is considered a component of the broader metabolic profile of NMOR, which also yields other products like acetaldehyde (B116499), formaldehyde, and glyoxal (B1671930) in microsomal systems. nih.govdergipark.org.trajol.info

| Precursor Compound | Primary Metabolic Pathway | Key Intermediate Step | Enzymatic System/Model | Reference |

|---|---|---|---|---|

| N-Nitrosodiethanolamine (NDELA) | Beta-Oxidation | Intramolecular Hemiacetal Formation | Rat Liver Microsomes | nih.gov, acs.org |

| N-Nitrosomorpholine (NMOR) | 2-Hydroxylation (Beta-Hydroxylation) | Direct Hydroxylation | Rat Liver Microsomes, Fenton's Reagent | nih.gov, nih.gov |

Enzymatic Systems Governing this compound Metabolism

Once formed, this compound itself becomes a substrate for further metabolic reactions, primarily mediated by the Cytochrome P450 family of enzymes. acs.orgacs.org

Cytochrome P450-Mediated Oxidation

The α-hydroxylation of NHMOR is significantly faster than the α-hydroxylation of its precursor, NDELA. nih.govacs.org

Oxidation at C-3: This reaction leads to the formation of glyoxal. nih.govacs.org

Oxidation at C-5: This reaction produces glycolaldehyde. nih.govacs.org

The rates of these reactions are approximately 3 to 6 times greater than the rate of NDELA's α-hydroxylation. nih.govacs.org This indicates that once NHMOR is formed, it is rapidly metabolized further by the CYP450 system. acs.org The ultimate products of these pathways, such as glyoxal and glycolaldehyde, are themselves subject to further oxidation. nih.govacs.org

| Substrate | Enzyme System | Metabolic Reaction | Position of Oxidation | Resulting Product | Reference |

|---|---|---|---|---|---|

| This compound (NHMOR) | Cytochrome P450 2E1 (CYP2E1) | Alpha-Hydroxylation | C-3 | Glyoxal | nih.gov, acs.org |

| This compound (NHMOR) | Cytochrome P450 2E1 (CYP2E1) | Alpha-Hydroxylation | C-5 | Glycolaldehyde | nih.gov, acs.org |

Specificity of P450 2E1 Involvement

The bioactivation of many nitrosamines is primarily catalyzed by cytochrome P450 (CYP) enzymes. dergipark.org.trscispace.com Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in the metabolic activation of low molecular weight nitrosamines. dergipark.org.tr The conversion of NDELA to NHM is catalyzed by both alcohol dehydrogenase and cytochrome P450, likely CYP2E1. acs.org This is supported by research showing that the β-hydroxylation of NDELA, which leads to the formation of NHM, is primarily catalyzed by P450 2E1. nih.govmdpi.com Furthermore, studies using CYP2E1-transfected cells have provided evidence for the role of this enzyme in the activation of NDELA. acs.org The metabolism of NDMA, a structurally related nitrosamine (B1359907), is also primarily catalyzed by CYP2E1 in human liver microsomes. nih.govunito.it This body of evidence strongly suggests that CYP2E1 is the specific P450 isozyme involved in the metabolic pathways leading to and including this compound.

Downstream Metabolic Transformations of this compound

Following its formation, NHM undergoes further metabolic transformations, primarily through α-hydroxylation, which is a critical activation step. iarc.fr This process involves the enzymatic hydroxylation of the carbon atoms adjacent to the nitroso group, leading to unstable intermediates that decompose to form reactive species.

Alpha-Hydroxylation Pathways

The metabolic activation of NHM can proceed via hydroxylation at two different positions on the morpholine (B109124) ring: the 3-carbon and the 5-carbon positions. acs.orgmdpi.com This α-hydroxylation is mediated by cytochrome P450 enzymes and is a crucial step in the generation of ultimate carcinogens. nih.govacs.org

Hydroxylation at the 3-Carbon Position

One of the primary downstream metabolic pathways for NHM is hydroxylation at the 3-carbon position. acs.orgmdpi.com This reaction is expected to yield a carcinogenic outcome. acs.org The resulting intermediate, N-nitroso-2,3-dihydroxymorpholine, is unstable and undergoes further decomposition. mdpi.com

Hydroxylation at the 5-Carbon Position

In addition to the 3-carbon position, NHM can also be hydroxylated at the 5-carbon position. acs.orgmdpi.com This pathway leads to the formation of N-nitroso-2,5-dihydroxymorpholine. mdpi.com The relative extent of P450-mediated α-hydroxylation at the 3- versus the 5-carbon position is a key determinant of the ultimate carcinogenic potential of NHM. acs.org

Hydrolytic Decomposition of Alpha-Hydroxylated Metabolites

The α-hydroxylated metabolites of NHM are unstable and spontaneously decompose in aqueous environments. nih.govacs.org This decomposition leads to the formation of various products, including reactive aldehydes. nih.govacs.orgmdpi.com

Formation of Glyoxal

A significant product of the hydrolytic decomposition of the intermediate formed from 3-hydroxylation of NHM is glyoxal. nih.govacs.orgmdpi.com Studies have shown that the hydrolysis of a stable precursor to N-nitroso-2,3-dihydroxymorpholine yields glyoxal in a high (95%) amount. nih.govacs.orgmdpi.com In contrast, the decomposition of the intermediate from 5-hydroxylation produces only a trace amount of glyoxal. nih.govacs.org Glyoxal is a known mutagen that can react with DNA to form adducts, and its formation is a critical step in the carcinogenicity of NHM's parent compounds. oup.comoup.comle.ac.uk Microsomal oxidation of NHM has been shown to produce glyoxal. acs.org

Data Tables

Table 1: Hydrolytic Decomposition Products of N-Nitroso-3-acetoxy-2-hydroxymorpholine (a precursor to the 3-hydroxylated metabolite of NHM)

| Decomposition Product | Yield (%) | Reference |

| Glyoxal | 95 | nih.govacs.orgmdpi.com |

| Ethylene (B1197577) glycol | 55 | nih.govacs.orgmdpi.com |

| Acetaldehyde | 10 | nih.govacs.orgmdpi.com |

Table 2: Hydrolytic Decomposition Products of N-Nitroso-5-acetoxy-2-hydroxymorpholine (a precursor to the 5-hydroxylated metabolite of NHM)

| Decomposition Product | Yield (%) | Reference |

| 2-Acetoxyacetaldehyde | 65 | nih.govacs.org |

| Glycolaldehyde | 15 | nih.govacs.org |

| Glyoxal | Trace | nih.govacs.org |

Formation of Ethylene Glycol

The metabolic breakdown of this compound (NHMOR) can lead to the formation of various products, including ethylene glycol. iarc.fr The α-hydroxylation of NHMOR at the C-3 position results in an unstable intermediate, N-nitroso-2,3-dihydroxymorpholine. mdpi.com The hydrolytic decomposition of this intermediate yields several products, with ethylene glycol being a significant component. mdpi.comnih.gov

Research involving the hydrolysis of a stable precursor, N-nitroso-3-acetoxy-2-hydroxymorpholine, demonstrated the formation of ethylene glycol at a yield of 55%. mdpi.comnih.govacs.org This process is believed to proceed through the formation of a 2-hydroxyethyldiazonium ion, which upon hydrolysis, produces ethylene glycol. iarc.frnih.govacs.org The formation of ethylene glycol is a key indicator of the α-hydroxylation pathway at the C-3 position of the morpholine ring. mdpi.com

Table 1: Hydrolytic Decomposition Products of N-nitroso-3-acetoxy-2-hydroxymorpholine

| Product | Yield (%) |

|---|---|

| Glyoxal | 95 |

| Ethylene Glycol | 55 |

| Acetaldehyde | 10 |

| Acetic Acid | Not specified |

Data sourced from studies on the hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine, a precursor to the unstable C-3 hydroxylated metabolite of NHMOR. mdpi.comnih.gov

Formation of Acetaldehyde

Acetaldehyde is another metabolite formed during the biotransformation of this compound. nih.govdergipark.org.tr Its formation is also linked to the α-hydroxylation at the C-3 position and the subsequent decomposition of the unstable N-nitroso-2,3-dihydroxymorpholine intermediate. mdpi.com

Studies on the hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine, a model for the C-3 hydroxylated metabolite, have shown that acetaldehyde is produced, albeit at a lower yield compared to other metabolites. mdpi.comnih.gov Specifically, the hydrolysis of this precursor resulted in a 10% yield of acetaldehyde. mdpi.comnih.govacs.org The generation of acetaldehyde is considered a result of the decomposition of the 2-hydroxyethyldiazonium ion, which is also a precursor to ethylene glycol. iarc.fracs.org

The production of acetaldehyde is a significant finding as it points to the complexity of the metabolic pathways involving NHMOR and its derivatives. nih.govdergipark.org.tr

Formation of Acetic Acid

Acetic acid has been identified as a product of the hydrolytic decomposition of hydroxylated metabolites of this compound. mdpi.comnih.gov Specifically, when α-hydroxylation occurs at either the C-3 or C-5 positions, the resulting acetoxy precursors, N-nitroso-3-acetoxy-2-hydroxymorpholine and N-nitroso-5-acetoxy-2-hydroxymorpholine, respectively, yield acetic acid upon hydrolysis. mdpi.comnih.gov

The formation of acetic acid is a direct consequence of the hydrolysis of the acetate (B1210297) ester group from these precursor compounds. acs.org While the primary focus of metabolic studies is often on the aldehyde and glycol products, the presence of acetic acid confirms the breakdown of these acetylated intermediates. mdpi.comnih.gov

Formation of 2-Acetoxyacetaldehyde as a Rearrangement Product

A key metabolic pathway for this compound involves α-hydroxylation at the C-5 position, leading to the formation of N-nitroso-2,5-dihydroxymorpholine. mdpi.com The hydrolytic decomposition of its stable precursor, N-nitroso-5-acetoxy-2-hydroxymorpholine, results in a significant rearrangement product, 2-acetoxyacetaldehyde. mdpi.comnih.gov

Research has shown that the hydrolysis of N-nitroso-5-acetoxy-2-hydroxymorpholine yields 2-acetoxyacetaldehyde in a high proportion, approximately 65%. mdpi.comnih.gov This rearrangement is a notable feature of the C-5 hydroxylation pathway. nih.gov The high yield of this rearranged product is thought to potentially contribute to the lower carcinogenic potential observed for NHMOR when hydroxylation predominantly occurs at the 5-carbon position. mdpi.comnih.gov

Table 2: Hydrolytic Decomposition Products of N-nitroso-5-acetoxy-2-hydroxymorpholine

| Product | Yield (%) |

|---|---|

| 2-Acetoxyacetaldehyde | 65 |

| Glycol Aldehyde | 15 |

| Glyoxal | Trace |

| Acetic Acid | Not specified |

Data sourced from studies on the hydrolysis of N-nitroso-5-acetoxy-2-hydroxymorpholine, a precursor to the unstable C-5 hydroxylated metabolite of NHMOR. mdpi.comnih.gov

pH-Rate Profiles of Hydrolytic Decomposition

The stability and decomposition rate of hydroxylated this compound metabolites are significantly influenced by pH. nih.gov The pH-rate profiles for the hydrolysis of the acetoxy precursors provide insight into the decomposition mechanisms. nih.govresearchgate.net

For N-nitroso-3-acetoxy-2-hydroxymorpholine, the hydrolysis exhibits an unusual pH-rate profile with pronounced base-catalyzed hydrolysis starting at a pH as low as 5. nih.govacs.org This is proposed to be due to neighboring group participation, leading to the formation of a reactive epoxide intermediate. nih.gov

In contrast, the hydrolysis of N-nitroso-5-acetoxy-2-hydroxymorpholine shows a pH-rate profile more typical of other α-acetoxynitrosamines. nih.gov It has a pH-independent region that transitions to base-catalyzed ester hydrolysis beginning at a pH of 7. nih.govacs.org The earlier onset of base catalysis (around pH 7 compared to pH 9 for some other nitrosamines) is suggested to involve a base-catalyzed opening of the hemiacetal followed by an intramolecular acyl transfer. nih.gov

Potential Detoxification Pathways

While the metabolic activation of this compound leads to reactive intermediates, there are also potential detoxification pathways. Denitrosation, the removal of the nitroso group, is generally considered a detoxification pathway for N-nitrosamines. unito.it This process can be mediated by cytochrome P450 enzymes. unito.it

Furthermore, the formation of stable metabolites that are readily excreted represents another detoxification route. unito.it For instance, unmetabolized N-nitrosamines and their stable glucuronide conjugates are primarily excreted in the urine. unito.it The rapid decomposition of certain intermediates in the presence of water, before they can interact with cellular macromolecules like DNA, can also be considered a form of detoxification. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethylene Glycol |

| Acetaldehyde |

| Acetic Acid |

| 2-Acetoxyacetaldehyde |

| N-nitroso-2,3-dihydroxymorpholine |

| N-nitroso-3-acetoxy-2-hydroxymorpholine |

| 2-hydroxyethyldiazonium ion |

| N-nitroso-2,5-dihydroxymorpholine |

| N-nitroso-5-acetoxy-2-hydroxymorpholine |

| Glycol Aldehyde |

| Glyoxal |

Mechanistic Investigations of Molecular Interactions

DNA Adduct Formation and Characterization in Vitro

N-Nitroso-2-hydroxymorpholine (NHMOR) is a mutagenic metabolite of the potent carcinogens N-nitrosomorpholine (NMOR) and N-nitrosodiethanolamine (NDELA). oup.comoup.com Its ability to interact with DNA is a key aspect of its biological activity. In vitro studies have been crucial in elucidating the specific types of DNA damage induced by this compound.

In vitro experiments have demonstrated that NHMOR reacts with deoxyguanosine (dG), a fundamental building block of DNA. When NHMOR is incubated with dG at a neutral pH (7.0) and physiological temperature (37°C), it leads to the formation of specific DNA adducts. oup.comoup.com This reaction highlights the potential of NHMOR to directly damage genetic material without the need for metabolic activation, a characteristic that contributes to its mutagenicity. oup.com The primary site of reaction on the deoxyguanosine molecule is the guanine (B1146940) base.

The interaction between NHMOR and deoxyguanosine results in the formation of several distinct guanine adducts. These adducts are specific chemical modifications to the guanine base within the DNA structure. Their identification and characterization have provided valuable insights into the mechanisms of DNA damage by NHMOR.

A significant product formed from the reaction of NHMOR with deoxyguanosine is the cyclic 1,N2-glyoxal-deoxyguanosine adduct. oup.comoup.com This adduct, chemically identified as 3-(2-deoxy-β-D-erythropentofuranosyl)-6,7-dihydro-6,7-dihydroxyimidazo[1,2-a]purine-9(3H)one, is also produced when deoxyguanosine reacts directly with glyoxal (B1671930). oup.comoup.com The formation of this specific adduct suggests that glyoxal, or a glyoxal-like reactive species, is an important intermediate in the DNA damage pathway of NHMOR. oup.com In fact, studies on a related compound, N-Nitroso-3-acetoxy-2-hydroxymorpholine, showed that after reaction with dG and subsequent acidic deglycosylation, the 1,N2-glyoxal-guanine adduct constituted 65% of the identified guanine adducts. acs.orgnih.gov This particular adduct has been observed in calf thymus DNA incubated with NHMOR in vitro. mdpi.com

Another class of adducts identified from the interaction of NHMOR derivatives with deoxyguanosine are hydroxyethylated guanines. Specifically, the formation of 7-(2-hydroxyethyl)guanine has been reported. acs.orgnih.gov In studies involving N-Nitroso-3-acetoxy-2-hydroxymorpholine, a compound designed to model the metabolic activation of NHMOR, 7-(2-hydroxyethyl)guanine accounted for 9% of the guanine adducts formed after reaction with dG. acs.orgnih.gov

In addition to the N7-substituted adduct, O6-hydroxyethylguanine has also been identified as a product of the reaction between deoxyguanosine and a reactive metabolite model of NHMOR. acs.orgnih.gov Research using N-Nitroso-3-acetoxy-2-hydroxymorpholine showed that O6-hydroxyethylguanine represented 3% of the total guanine adducts formed. acs.orgnih.gov However, in a separate in vivo study where NHMOR was administered orally to rats, detectable levels of O6-2-hydroxyethyldeoxyguanosine were not found in the liver DNA. nih.gov

Identification of Specific Guanine Adducts

7-(2-Hydroxyethyl)guanine Adducts

Role of Reactive Intermediates in Adduct Formation

The formation of the various DNA adducts by this compound and its derivatives is mediated by highly reactive chemical intermediates. The parent compound, NHMOR, exists in equilibrium with its open-chain tautomer, a β-nitrosaminoaldehyde. oup.com This aldehyde is believed to be a key reactive species that can directly interact with DNA. oup.com

Further metabolic activation, such as α-hydroxylation at the 3 or 5 positions of the morpholine (B109124) ring, can generate additional reactive intermediates. acs.org For instance, α-hydroxylation at the 3-position is proposed to yield unstable α-hydroxynitrosamines that decompose to form a 2-hydroxyethyldiazonium ion and glyoxal. acs.org The 2-hydroxyethyldiazonium ion is a logical precursor to the observed hydroxyethylated guanine adducts (O6- and 7-(2-hydroxyethyl)guanine). acs.org The formation of glyoxal directly leads to the 1,N2-glyoxal-deoxyguanosine adducts. oup.comacs.org

The products from isomeric α-acetoxy nitrosamines, which serve as models for these metabolic intermediates, are thought to arise from diazonium ions produced from the unstable α-hydroxynitrosamine intermediates. nih.gov Therefore, the generation of these reactive diazonium ions and aldehydes is central to the mechanism of DNA adduct formation by NHMOR.

Data Tables

Table 1: Guanine Adducts from the Reaction of N-Nitroso-3-acetoxy-2-hydroxymorpholine with Deoxyguanosine

| Adduct | Relative Percentage | Reference |

| 1,N2-Glyoxal-guanine | 65% | acs.orgnih.gov |

| 7-(2-Hydroxyethyl)guanine | 9% | acs.orgnih.gov |

| O6-Hydroxyethylguanine | 3% | acs.orgnih.gov |

Generation of Diazonium Ions

This compound is a metabolite of the potent carcinogens N-nitrosodiethanolamine (NDELA) and N-nitrosomorpholine (NMOR). acs.orgnih.gov The bioactivation of many N-nitrosamines is initiated by enzymatic hydroxylation at the α-carbon position, a step catalyzed by cytochrome P450 enzymes. acs.orgnih.govacs.org This α-hydroxylation leads to the formation of unstable α-hydroxynitrosamines. nih.goviarc.fr

In the case of NHMOR, further metabolism via α-hydroxylation can occur at either the C-3 or C-5 position, leading to N-nitroso-2,3-dihydroxymorpholine or N-nitroso-2,5-dihydroxymorpholine, respectively. mdpi.com These α-hydroxylated intermediates are unstable and decompose spontaneously. nih.govacs.org This decomposition process involves the formation of a diazohydroxide intermediate, which then loses a water molecule to yield a highly electrophilic diazonium ion. nih.govmdpi.com The products derived from the reactions of synthetic precursors of these intermediates, such as N-nitroso-3-acetoxy-2-hydroxymorpholine, are consistent with their origin from diazonium ions formed from the unstable α-hydroxynitrosamine intermediates. acs.org The generation of these diazonium ions is considered a critical step in the mechanism by which N-nitrosamines exert their carcinogenic effects, as these ions are potent alkylating agents of DNA. nih.govacs.org

Epoxide Intermediates in Decomposition Pathways

Investigations into the decomposition of NHMOR metabolites have revealed alternative reactive intermediates. Studies using N-nitroso-3-acetoxy-2-hydroxymorpholine, a stable precursor to the α-hydroxylated metabolite N-nitroso-2,3-dihydroxymorpholine, have shed light on these pathways. acs.orgnih.gov The hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine follows an unusual pH-rate profile, suggesting a specific decomposition mechanism. acs.orgnih.gov

The proposed mechanism involves the participation of the neighboring hydroxyl group, leading to the formation of a reactive epoxide intermediate, specifically N-nitroso-2,3-epoxymorpholine. acs.orgnih.govscribd.com This epoxide is highly unstable in water but can be synthesized and is found to be stable for short periods in dry solvents like dichloromethane. acs.org The formation of this epoxide intermediate represents a significant pathway in the hydrolytic decomposition of the α-hydroxylated metabolite of NHMOR. acs.orgnih.gov

Investigations into the Molecular Basis of Genotoxicity in Model Systems

The genotoxicity of this compound has been evaluated in various model systems, providing insights into its mutagenic potential and its direct interactions with DNA.

Assessment in Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium TA1535)

The bacterial reverse mutation assay, or Ames test, is a standard method for evaluating the mutagenic potential of chemical compounds. researchgate.net this compound has been shown to be a mutagen in this system. nih.gov Specifically, it induces mutations in the Salmonella typhimurium tester strain TA1535. nih.gov This strain is particularly sensitive to mutagens that cause base-pair substitutions. acs.orgnih.gov

Research has demonstrated that NHMOR is mutagenic towards S. typhimurium TA1535 both in the presence and absence of an external metabolic activation system (such as a rat liver S9 fraction). nih.gov The ability to induce mutations without metabolic activation indicates that NHMOR is a direct-acting mutagen. nih.gov This contrasts with its parent compound, N-nitrosodiethanolamine, which requires metabolic activation by enzymes like alcohol dehydrogenase to become mutagenic. nih.govnih.gov The direct mutagenicity of NHMOR suggests it is a proximate carcinogen, meaning it is closer in the metabolic chain to the ultimate carcinogenic species. oup.com

| Test Condition | Result | Reference |

|---|---|---|

| With Metabolic Activation (S9) | Mutagenic | nih.gov |

| Without Metabolic Activation (S9) | Mutagenic | nih.gov |

Deamination of Primary Amino Groups in DNA via Nitroso Transfer Reactions

Beyond its activity in bacterial assays, the direct chemical reactivity of this compound with DNA has been explored. One proposed mechanism for its genotoxicity involves the deamination of DNA bases. iarc.frnih.gov Studies using NHMOR in the presence of calf thymus DNA have shown that it can deaminate the primary amino groups found on DNA bases such as guanine, adenine, and cytosine. acs.orgiarc.frnih.gov

This deamination is thought to occur via a nitroso transfer reaction, where the nitroso (-N=O) group is transferred from NHMOR directly to the exocyclic amino group of a DNA base. iarc.frnih.gov This reaction converts the amino group into a carbonyl group, altering the structure of the base and leading to mispairing during DNA replication, which is a mutagenic event. This direct chemical interaction provides a molecular basis for the mutagenicity of NHMOR observed in cellular systems. acs.org

Advanced Analytical Methodologies in Research

Chromatographic and Spectrometric Techniques for Quantitative and Structural Analysis

A combination of chromatographic separation and spectrometric detection provides the high sensitivity and selectivity required for the analysis of NHMOR, often present in complex biological matrices.

Gas Chromatography (GC) with Nitrosamine-Specific Detection

Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds. For nitrosamine (B1359907) analysis, GC is often coupled with a Thermal Energy Analyzer (TEA), which is a highly selective detector for the nitroso functional group. iarc.frnih.gov This combination allows for the sensitive detection of nitrosamines in various samples. iarc.fr

In the context of NHMOR-related research, GC has been employed to analyze the decomposition products of its derivatives. For instance, after the hydrolysis of N-Nitroso-2-hydroxy-3-acetoxymorpholine, the resulting products, including acetaldehyde (B116499), acetic acid, and ethylene (B1197577) glycol, were analyzed by GC with a Flame Ionization Detector (FID). acs.org The analysis used a SUPELCO SPB-20 column with a specific temperature program to separate the compounds. acs.org Similarly, the decomposition products from the hydrolysis of N-Nitroso-2-hydroxy-5-acetoxymorpholine, such as glycolaldehyde, acetic acid, and acetoxyacetaldehyde, were also determined using GC. acs.org

While direct GC analysis of NHMOR can be challenging due to its polarity and thermal lability, derivatization techniques can be used to improve its chromatographic properties. iarc.fr For related nitrosamines, methods have been developed to quantify metabolites by converting them into more volatile derivatives suitable for GC analysis. For example, a major urinary metabolite of N-nitrosomorpholine, N-Nitroso(2-hydroxyethyl)glycine, was quantified as its methyl ester-trimethylsilyl ether derivative using GC with nitrosamine-specific detection. researchgate.net

GC Analysis Parameters for Hydrolysis Products of NHMOR Derivatives

| Parameter | N-Nitroso-2-hydroxy-3-acetoxymorpholine Hydrolysis | N-Nitroso-2-hydroxy-5-acetoxymorpholine Hydrolysis |

|---|---|---|

| Column | SUPELCO SPB-20 | SUPELCO SPB-20 |

| Injector Temp. | 220 °C | Not specified |

| Initial Temp. | 90 °C for 2 min | 70 °C for 2 min |

| Temp. Program | Ramp to 220 °C at 15 °C/min | Ramp to 220 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Retention Times | Acetaldehyde (3.91 min), Acetic acid (4.06 min), Ethylene glycol (4.74 min) | Glycolaldehyde (3.58 min), Acetic acid (3.80 min), Acetoxyacetaldehyde (4.39 min) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile and thermally unstable compounds like NHMOR. researchgate.net It is particularly useful for separating nitrosamines from complex aqueous matrices. nih.gov

In research involving NHMOR and its derivatives, HPLC systems equipped with a multiwavelength detector and a C18 column have been utilized. acs.org This setup allows for the separation and quantification of these compounds. For instance, HPLC has been used in the analysis of products from the hydrolysis of NHMOR derivatives, often in conjunction with other techniques to confirm the identity of the products. acs.org The use of HPLC with a TEA detector has been a significant advancement, enabling the sensitive and selective determination of nonvolatile N-nitroso compounds in various samples. nih.gov

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds. When coupled with chromatographic techniques like GC or LC, it provides a powerful analytical platform.

GC-MS has been used to analyze derivatives and related compounds of NHMOR. For example, the analysis of N-Nitroso-2,3-epoxymorpholine, a related compound, by GC-MS provided a retention time of 9.1 minutes and a mass spectrum showing characteristic fragments. acs.org The molecular ion (M+) was observed at m/z 130. acs.org High-Resolution Chemical Ionization Mass Spectrometry (HRCIMS) has also been employed to confirm the elemental composition of synthesized NHMOR derivatives, providing exact mass measurements. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable technique, particularly for analyzing compounds that are not amenable to GC. acs.org Research on NHMOR has utilized LC-MS systems, such as a Finnigan TSQ 7000 triple quadrupole mass spectrometer, for detailed analysis. acs.org

GC-MS Data for N-Nitroso-2,3-epoxymorpholine

| Parameter | Value |

|---|---|

| Retention Time | 9.1 min |

| m/z (Relative Intensity) | 130 (M+, 1), 101 (2), 86 (1), 73 (100), 56 (4) |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including NHMOR and its derivatives. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For NHMOR, the ¹H NMR spectrum helps to confirm its cyclic hemiacetal structure and reveals the presence of E and Z isomers due to restricted rotation around the N-N bond. acs.org The chemical shifts and coupling constants provide definitive structural information. acs.org For example, in a study of N-Nitroso-3-acetoxy-2-hydroxymorpholine, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the major E-isomer and the minor Z-isomer. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For NHMOR derivatives, ¹³C NMR data has been crucial for confirming their structures. acs.org For instance, the ¹³C NMR spectrum of the major E-isomer of N-Nitroso-3-acetoxy-2-hydroxymorpholine in CDCl₃ showed signals at δ 169.1, 89.1, 78.9, 60.5, 40.5, and 20.9 ppm. acs.org Similarly, the ¹³C NMR for the E-isomer of N-Nitroso-2-hydroxy-5-acetoxymorpholine displayed signals at δ 169.26, 90.23, 80.57, 56.71, 36.09, and 20.77 ppm. acs.org

¹H and ¹³C NMR Data for N-Nitroso-3-acetoxy-2-hydroxymorpholine in CDCl₃

| Isomer | Spectroscopy | Chemical Shifts (δ, ppm) |

|---|---|---|

| E-isomer (major) | ¹H NMR | 7.18 (d, 1H, J = 1.89 Hz), 5.42 (d, 1H, J = 3.085 Hz), 4.68 (d, 1H, J = 14.03 Hz), 4.56 (dd, 1H, J = 2.18, 12.82 Hz), 4.05 (d, 1H, J = 12.785 Hz), 3.03 (dd, 1H, J = 3.16, 14 Hz), 2.14 (s, 3H) |

| ¹³C NMR | 169.1, 89.1, 78.9, 60.5, 40.5, 20.9 | |

| Z-isomer (minor) | ¹H NMR | 7.13 (m, 1H), 4.86 (dd, 1H, J = 3.26, 13.57 Hz), 4.74 (dd, 1H, J = 3.28, 9.06 Hz), 4.30 (dd, 1H, J = 1.27, 13.05 Hz), 4.02 (dd, 1H, J = 2.34, 13.05 Hz), 2.73 (dd, 1H, J = 9.05, 13.05 Hz), 2.14 (s, 3H) |

1H NMR Spectroscopy

Specialized Assays for DNA Adduct Detection

The genotoxicity of N-Nitroso-2-hydroxymorpholine is linked to its ability to form adducts with DNA. oup.comiarc.fr Specialized assays have been developed to detect and quantify these adducts, providing insight into the metabolic activation pathways. This compound is known to generate glyoxal-deoxyguanosine (gdG) DNA adducts both in vitro and in vivo. sigmaaldrich.com

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.gov This technique is particularly valuable for studying DNA modifications resulting from exposure to low levels of carcinogens. nih.gov The assay involves several key steps:

DNA Digestion: The DNA is enzymatically broken down into its constituent nucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The fraction of the digest containing the modified nucleotides (adducts) is enriched. nih.gov

Radiolabeling: The adducts are labeled at their 5'-position by transferring a radioactive ³²P-orthophosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Quantification: The now-radioactive adducts are separated using chromatographic techniques and quantified by measuring their radioactive decay. nih.gov

In the context of this compound and related compounds, ³²P-postlabeling has been successfully used to detect specific DNA adducts. sigmaaldrich.com For instance, this method, in conjunction with other techniques, has been used to identify glyoxal-deoxyguanosine (gdG) and O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) adducts formed from the metabolic activation of parent nitrosamines. sigmaaldrich.com The detection of gdG adducts formed by NHMOR is complicated by their pH sensitivity, requiring optimized methods to achieve high sensitivity. sigmaaldrich.com Nuclease P1 treatment during the assay enhances the detection of these gdG adducts. sigmaaldrich.com

Table 1: Key DNA Adducts Detected via ³²P-Postlabeling

| Adduct Name | Parent Compound(s) | Detection Method Enhancement | In Vivo / In Vitro |

| glyoxal-deoxyguanosine (gdG) | This compound (NHMOR) | Nuclease P1 Treatment | In Vivo & In Vitro |

| O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) | NDELA, NMOR, NMELA, NEELA | HPLC Fraction Collection | In Vivo |

Two-Dimensional Thin Layer Chromatography (2D TLC) is a powerful separation technique used to resolve complex mixtures of substances. researchgate.net In this method, a sample is applied to the corner of a TLC plate, which is then developed sequentially in two different mobile phases at a 90-degree angle to each other. researchgate.netsigmaaldrich.com This approach provides significantly enhanced separation compared to one-dimensional TLC, especially for complex samples like DNA digests. researchgate.net

Following ³²P-postlabeling, 2D TLC is a common method for separating the radiolabeled DNA adducts. sigmaaldrich.comscribd.com The separated adducts appear as distinct spots on the chromatogram, which can then be visualized by autoradiography and quantified. scribd.com This technique has been instrumental in separating and identifying the specific DNA adducts formed by this compound and its parent compounds. For example, both gdG and OHEdG adducts, after being radiolabeled, can be effectively detected and separated by 2D TLC, allowing researchers to study the patterns of DNA damage caused by these carcinogens. sigmaaldrich.com The combination of different separation mechanisms in the two dimensions, such as normal-phase and reversed-phase systems, maximizes the resolution of the adducts. researchgate.net

32P-Postlabeling Assays

Application of Thermal Energy Analyzers (TEA) in Nitrosamine Research

The Thermal Energy Analyzer (TEA) is a highly sensitive and selective detector used extensively for the analysis of N-nitroso compounds. selectscience.netchromatographytoday.com It is often coupled with a gas chromatograph (GC) for the separation and quantification of specific nitrosamines. filab.frnih.gov The principle of TEA detection involves the selective thermal cleavage of the weak N-NO bond in nitrosamines. labcompare.com

The process within a GC-TEA system is as follows:

Chromatographic Separation: The sample mixture is injected into a gas chromatograph, where individual compounds are separated based on their physicochemical properties as they pass through a capillary column. filab.fr

Pyrolysis: The effluent from the GC column enters a high-temperature pyrolyzer (typically around 500°C). At this temperature, the N-NO bond in any nitrosamine present is broken, releasing a nitric oxide (NO) radical. labcompare.com

Chemiluminescence Reaction: The liberated NO radical is then passed into a reaction chamber where it is mixed with ozone (O₃). The reaction between NO and O₃ produces an electronically excited nitrogen dioxide (NO₂*) molecule. labcompare.com

Detection: As the excited NO₂* molecule decays to its ground state, it emits a photon of light in the near-infrared region (above 600 nm). This light is detected by a sensitive photomultiplier tube. labcompare.com The intensity of the emitted light is directly proportional to the amount of the nitrosamine in the sample.

The TEA detector's high selectivity for the nitroso functional group minimizes interference from the sample matrix, which can be a significant issue with other detectors like mass spectrometry. labcompare.com This makes it an industry-standard method for analyzing trace levels of nitrosamines in various complex matrices, including food, rubber products, and pharmaceutical samples. selectscience.netfilab.frlabcompare.com The system can achieve detection limits in the femtogram range (e.g., 800 femtograms of Nitrogen per second). chromatographytoday.com While specific studies detailing the direct analysis of this compound by GC-TEA are less common due to its polarity and thermal instability, the technique is fundamental to the broader research on its parent compounds and other volatile and semi-volatile nitrosamines. nih.gov

Table 2: Operational Parameters of Thermal Energy Analyzer (TEA)

| Parameter | Description | Typical Value/Setting |

| Principle | Selective thermal cleavage of N-NO bond and chemiluminescence detection of the resulting NO radical. labcompare.com | - |

| Coupling | Commonly interfaced with a Gas Chromatograph (GC). selectscience.netfilab.fr | - |

| Pyrolysis Temperature | Temperature required to break the N-NO bond. | ~500°C labcompare.com |

| Detection Mechanism | Reaction of NO with O₃ to form excited NO₂*, which emits light upon decay. labcompare.com | Light emission >600 nm |

| Sensitivity | Extremely low detection limits. | < 2 pgN/second labcompare.com |

| Selectivity | High selectivity for N-nitroso and N-nitro compounds, minimizing matrix interference. selectscience.netlabcompare.com | - |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Structure-Reactivity Relationships

Molecular modeling of N-Nitroso-2-hydroxymorpholine provides critical insights into the structural features that govern its reactivity and low carcinogenic potential. The presence of a hydroxyl (-OH) group on the carbon atom adjacent to the nitrogen (the C2 position) is a key structural feature that distinguishes it from its non-hydroxylated, potent carcinogenic precursor, N-nitrosomorpholine (NMOR). acs.orgnih.gov

The generally accepted mechanism for the carcinogenicity of N-nitrosamines involves the metabolic hydroxylation of a carbon atom alpha to the nitroso group. mdpi.comacs.org This enzymatic reaction, typically mediated by cytochrome P450 (CYP) enzymes, creates an unstable α-hydroxynitrosamine intermediate that spontaneously decomposes to form a highly reactive alkyldiazonium ion, which can then alkylate DNA, leading to mutations. acs.orgnih.gov The presence of an oxidizable alpha-carbon is considered a critical requirement for this bioactivation pathway. acs.org

In the case of NHMOR, its structure already contains a hydroxyl group. Further metabolism via α-hydroxylation at the C3 or C5 positions leads to different decomposition pathways compared to NMOR. mdpi.comhesiglobal.org Studies on the hydrolysis of acetate (B1210297) esters of NHMOR, which serve as stable precursors to the metabolically formed α-hydroxy intermediates, reveal that the decomposition products are key to understanding its low toxicity. acs.orgmdpi.com For instance, hydroxylation at the carbon opposite the existing hydroxyl group (C5) and subsequent decomposition has been shown to yield a high amount of 2-acetoxyacetaldehyde. mdpi.comhesiglobal.org It is hypothesized that the formation of such products represents a detoxification pathway that is favored over the formation of more potent DNA-alkylating agents, thereby explaining the low carcinogenicity of NHMOR. mdpi.comhesiglobal.org

Comparative studies have consistently shown that while NMOR is a potent carcinogen, NHMOR is inactive or only weakly active in inducing tumors in rats and mice. nih.gov This stark contrast underscores a critical structure-reactivity relationship: the initial hydroxylation on the morpholine (B109124) ring fundamentally alters subsequent metabolic routes, favoring detoxification and reducing carcinogenic potency. nih.govbiorxiv.org

Table 1: Comparative Properties of NHMOR and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure | Carcinogenic Potency |

|---|---|---|---|---|

| This compound (NHMOR) | C₄H₈N₂O₃ | 132.12 nih.gov | Non-carcinogenic or very weak nih.gov | |

| N-Nitrosomorpholine (NMOR) | C₄H₈N₂O₂ | 116.12 nih.gov | Potent carcinogen nih.gov | |

| N-Nitrosodiethanolamine (NDELA) | C₄H₁₀N₂O₃ | 134.13 | Carcinogen nih.gov |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways involved in the metabolic activation of N-nitrosamines. researchgate.net These methods allow for the calculation of thermodynamic and kinetic parameters, such as Gibbs free energies of reaction and activation energy barriers for transition states, providing a first-principles basis for predicting chemical reactivity. nih.govresearchgate.net

For NHMOR, computational studies would model the initial enzymatic α-hydroxylation at the C3 and C5 positions. By calculating the activation energy for hydrogen abstraction at each site, models can predict the most likely position of metabolic attack. This step is crucial as the subsequent decomposition pathway depends on the position of the second hydroxyl group.

Following hydroxylation, the resulting unstable dihydroxy-nitrosamine intermediate decomposes. Loeppky et al. investigated the hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine, a stable model for the C3-hydroxylated metabolite. acs.org Their work suggests a complex decomposition mechanism involving neighboring group participation and the formation of a reactive epoxide intermediate. acs.org Quantum chemical calculations can map the potential energy surface for this entire process, identifying the transition states and intermediates, and calculating the energy barriers for each step. This would include modeling the formation of the epoxide and its subsequent reactions that lead to the experimentally observed products like glyoxal (B1671930) and ethylene (B1197577) glycol. acs.orgmdpi.com

Table 2: Illustrative Parameters from Quantum Chemical Calculations for Nitrosamine (B1359907) Activation

| Reaction Step | Parameter Calculated | Significance | Example Finding for Carcinogenic Nitrosamines |

|---|---|---|---|

| α-Hydroxylation | Activation Energy (ΔG‡) | Determines the rate-limiting step of metabolic activation. Lower energy indicates a more facile reaction. | Lower computed reactivity in the hydroxylation step for less potent nitrosamines. nih.gov |

| Diazonium Ion Formation | Reaction Free Energy (ΔGr) | Indicates the thermodynamic favorability of forming the key reactive intermediate. | Highly exothermic for potent carcinogens like NDMA and NPIP. nih.gov |

| DNA Adduct vs. Water Adduct Formation | Transition State Barriers (ΔG‡) | The relative heights of the barriers for reaction with DNA versus water predict genotoxic potential. | For carcinogens, transition states for DNA alkylation and hydrolysis are of similar height, allowing the DNA reaction to compete. nih.gov |

Simulation of Molecular Interactions with Biomolecules

The ultimate molecular initiating event in N-nitrosamine carcinogenesis is the covalent binding of the metabolically generated diazonium ion to DNA. mdpi.com Computational simulations are essential for modeling these interactions at an atomic level and predicting the types and likelihood of DNA adducts formed.

For NHMOR, once the preferred metabolic activation pathway and the structure of the resulting reactive electrophile are determined through quantum chemical calculations, its interaction with biomolecules like DNA can be simulated. The primary target for alkylation is the guanine (B1146940) base, specifically at the N7 and O⁶ positions, though other sites can also be attacked. mdpi.comhesiglobal.org

Experimental studies have shown that a reactive intermediate derived from NHMOR (specifically, from N-nitroso-3-acetoxy-2-hydroxymorpholine) reacts with the nucleoside deoxyguanosine to form several adducts, including 1,N²-glyoxal-guanine, 7-(2-hydroxyethyl)guanine, and O⁶-(2-hydroxyethyl)guanine. acs.org

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can model the approach of the reactive electrophile (e.g., a diazonium ion or an epoxide derived from NHMOR) to a segment of DNA. These simulations can reveal:

Binding affinity and orientation: How the reactive species positions itself within the DNA grooves.

Reaction pathways: The Sₙ1 or Sₙ2 mechanisms for the alkylation reaction at different nucleophilic sites on the DNA bases.

Energy barriers: The activation energies for forming specific adducts, which can predict the regioselectivity (e.g., N7 vs. O⁶ alkylation) of the reaction.

Crucially, these simulations also model the competing reaction of the electrophile with surrounding water molecules. acs.org If the energy barrier for hydrolysis is significantly lower than that for DNA alkylation, the compound is likely to be detoxified before it can damage DNA. For NHMOR, computational models would likely confirm that the specific reactive intermediates it forms are either less reactive towards DNA or are more efficiently quenched by water compared to the electrophiles generated from NMOR, providing a molecular-level explanation for its observed lack of carcinogenicity. acs.orgnih.gov

Table 3: DNA Adducts from NHMOR Intermediates and Their Computational Modeling

| Adduct Type (Experimentally Observed) acs.org | Biomolecule Target | Computational Modeling Approach | Information Gained |

|---|---|---|---|

| 1,N²-glyoxal-guanine | Guanine | DFT calculation of the reaction between glyoxal and guanine. | Reaction mechanism and stability of the cyclic adduct. |

| 7-(2-hydroxyethyl)guanine | Guanine (N7 position) | QM/MM simulation of the DNA strand with the reactive electrophile. | Activation energy barrier for N7-alkylation. |

| O⁶-(2-hydroxyethyl)guanine | Guanine (O⁶ position) | QM/MM simulation of the DNA strand with the reactive electrophile. | Activation energy barrier for O⁶-alkylation; comparison with N7 pathway. |

Comparative Research and Broader Academic Context

N-Nitroso-2-hydroxymorpholine as an Intermediary Metabolite in N-Nitrosamine Studies

This compound (NHMOR) is recognized as an intermediary metabolite in the in vitro metabolism of two potent animal carcinogens: N-Nitrosomorpholine (NMOR) and N-Nitrosodiethanolamine (NDELA). acs.orgnih.gov Its formation is a key step in the metabolic pathways of these parent compounds.

In the case of NMOR, its metabolism by rat liver microsomes leads to the formation of NHMOR. nih.govnih.gov Specifically, the α-hydroxylation of NMOR at the 3- or 5-position results in the production of (2-hydroxyethoxy)acetaldehyde. iaea.org While this aldehyde was not detected in the urine of rats administered NMOR, its oxidized product, (2-hydroxyethoxy)acetic acid, was identified, accounting for 16% of the dose. iaea.org Another significant urinary metabolite resulting from β-hydroxylation is N-nitroso(2-hydroxyethyl)glycine (NHEG), which constituted 33% of the administered NMOR dose. iaea.org

NHMOR is also a metabolite of NDELA, detected in rat hepatic 9000 g supernatant. nih.govoup.com The formation of NHMOR from NDELA occurs through metabolic β-oxidation. nih.govoup.com This pathway is considered a possible route leading to the formation of NHEG, a major urinary metabolite of both NMOR and NDELA. acs.orgoup.comresearchgate.net The conversion of NDELA to an aldehyde intermediate, which can then cyclize to form the less polar NHMOR, is a proposed mechanism. oup.com This is significant because NHMOR itself is mutagenic and could be more reactive and a better substrate for further metabolism than NDELA. oup.com

Studies have shown that NHMOR is mutagenic in Salmonella typhimurium TA1535, both with and without metabolic activation, suggesting it can directly modify DNA. nih.govoup.com This has led to the hypothesis that NHMOR could be involved in the carcinogenesis of both NDELA and NMOR. nih.govoup.comnih.gov However, tumorigenicity assays in A/J mice and F344 rats have shown that while NMOR is a potent carcinogen, NHMOR and NDELA are only weakly tumorigenic or inactive at the tested doses, challenging the hypothesis that NHMOR is the ultimate proximate carcinogen of NDELA or NMOR. nih.gov

Research on Factors Influencing Metabolic Fate and Reactivity in Model Systems

The metabolic fate and reactivity of N-nitrosamines, including this compound (NHMOR), are influenced by a variety of factors within model systems. The presence of a nitrosatable amine, a nitrosating agent, and conditions conducive to N-nitrosamine formation are the three primary requirements for their generation. acs.org Removing any one of these factors can mitigate the formation risk. acs.org

In the context of metabolic activation, cytochrome P450 (CYP) enzymes play a crucial role. acs.orglhasalimited.org The rate-limiting step for the carcinogenicity of many N-nitrosamines is their oxidative metabolism, specifically α-hydroxylation, mediated by CYP enzymes. acs.orgchemrxiv.org This process leads to the formation of unstable intermediates that can react with DNA. acs.orgacs.org

Several factors can influence the activity of these metabolic pathways:

Structural Features: The structure of the N-nitrosamine itself significantly impacts its metabolic fate. For instance, steric hindrance at the α-carbon can dramatically reduce carcinogenic potency by limiting bioactivation. researchgate.net

Enzyme Induction and Inhibition: The presence of other substances can induce or inhibit the CYP enzymes responsible for metabolizing nitrosamines. For example, ethanol (B145695) consumption can alter the pharmacokinetics of nitrosamines, potentially increasing damage to extrahepatic organs like the esophagus. ucl.ac.uk

Reaction Conditions: Factors such as pH and the presence of catalysts can influence the rate of nitrosamine (B1359907) formation. europa.eu For example, the nitrosation of secondary amines is dependent on the concentrations of both the amine and the nitrosating agent. europa.eu

Model System: The choice of the model system is critical. For instance, Fenton's reagent, a chemical oxidation system, has been used to study the oxidation of N-nitrosomorpholine, leading to the formation of NHMOR, mirroring the results from rat liver microsomes. nih.govscispace.com

Research using various model systems, from in vitro studies with liver microsomes to in vivo animal models, helps to elucidate the complex interplay of these factors. nih.goviaea.orgucl.ac.uk For example, studies with specifically deuterated N-nitrosamines have been proposed to determine the deuterium (B1214612) isotope effects on their metabolism and mutagenicity, providing insights into the operative bioactivation pathways.

Contribution to Understanding N-Nitrosamine Bioactivation Mechanisms

Research on this compound (NHMOR) has significantly contributed to the broader understanding of N-nitrosamine bioactivation mechanisms. The bioactivation of most N-nitrosamines is understood to proceed via metabolic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. acs.orgtandfonline.com This initial step is often rate-limiting and results in the formation of an α-hydroxynitrosamine, which is typically unstable and spontaneously decomposes to form a DNA-reactive diazonium ion. acs.orgacs.org

The study of NHMOR, as a metabolite of both N-Nitrosomorpholine (NMOR) and N-Nitrosodiethanolamine (NDELA), has provided valuable insights into alternative and subsequent metabolic pathways. acs.org

Role of β-Oxidation: The formation of NHMOR from NDELA occurs through β-oxidation. nih.govoup.com This highlights that metabolic pathways other than α-hydroxylation can be involved in the initial transformation of some N-nitrosamines. The subsequent metabolism of NHMOR can then proceed via α-hydroxylation. nih.gov

Formation of Cyclic Adducts: NHMOR has been shown to react with deoxyguanosine to form a cyclic 1,N2-glyoxal-deoxyguanosine adduct. oup.com This finding suggests that such adducts might be involved in the DNA binding of the parent compounds, NMOR and NDELA, providing a more detailed picture of the ultimate DNA damage. oup.com

Elucidating Complex Pathways: The study of NHMOR has helped to map out the complex metabolic network of its parent compounds. For instance, the identification of N-nitroso(2-hydroxyethyl)glycine (NHEG) as a major urinary metabolite of both NMOR and NDELA, with NHMOR as a likely precursor, has helped to connect different metabolic branches. acs.orgiaea.orgresearchgate.net

常见问题

Q. What are the primary metabolic pathways of NHMOR in mammalian models?

NHMOR is a metabolite of N-nitrosodiethanolamine (NDELA) and N-nitrosomorpholine (NMOR). In rat liver S9 fractions, NDELA undergoes β-oxidation to form NHMOR, mediated by alcohol dehydrogenase (ADH) . NHMOR is further metabolized via cytosolic oxidases, producing reactive intermediates like ethanol nitrosaminoethanal . Key analytical methods for tracking metabolism include:

Q. How is NHMOR synthesized and characterized in laboratory settings?

NHMOR is synthesized by nitrosation of N-(2-hydroxyethyl)aminoacetaldehyde diethylacetal followed by hydrolysis . Characterization involves:

Q. What analytical methods are recommended for detecting NHMOR in biological samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for NHMOR quantification in urine or tissue .

- Immunoassays (e.g., ELISA) for rapid screening of DNA adducts formed by NHMOR .

- 32P-postlabeling to detect NHMOR-induced DNA modifications .

Advanced Research Questions

Q. How do conflicting carcinogenicity data between NHMOR and its precursors inform mechanistic studies?

NHMOR exhibits weaker carcinogenicity than NMOR or NDELA in rodent models. In A/J mice, NHMOR (55 µmol/mouse) induced 1.2 lung tumors/mouse vs. 20.3 tumors/mouse for NMOR . In F344 rats, NHMOR (1.2 mmol/rat) showed no hepatocarcinogenicity, unlike NMOR (100% liver tumors) . Methodological considerations:

- Dose-response studies : Higher doses of NHMOR may not replicate metabolic saturation observed with NDELA .

- Endpoint selection : Tumor latency and organ specificity (e.g., liver vs. lung) must align with metabolic activation pathways .

Q. What experimental approaches are used to study NHMOR-induced DNA adduct formation?

NHMOR reacts with deoxyguanosine to form cyclic 1,N2-glyoxal adducts, detected via:

- Synthetic adduct standards : Compare retention times and spectral data (UV/fluorescence) with HPLC .

- Isotopic labeling : Use deuterated NHMOR (e.g., N-Nitrosomorpholine-d8) to track adduct formation via MS .

- In vitro systems : Incubate NHMOR with DNA in buffered solutions (pH 7.4, 37°C) and analyze adducts via LC-MS .

Q. How can ascorbic acid be utilized to control NHMOR formation in vitro?

Ascorbic acid inhibits nitrosation by scavenging nitrosating agents. Experimental protocols include:

- Co-incubation : Add ascorbate (1–10 mM) to reaction mixtures containing nitrite and NHMOR precursors .

- pH optimization : Maintain acidic conditions (pH <3) to enhance ascorbate’s nitrite-scavenging efficacy .

- Negative controls : Use urea or ammonium sulfamate as less effective blockers for comparison .

Methodological Best Practices

- Handling NHMOR : Store refrigerated in airtight containers to prevent degradation; avoid dust formation using fume hoods .

- Data validation : Cross-reference mutagenicity results (Ames test) with carcinogenicity assays (rodent models) to resolve mechanistic contradictions .

- Negative controls : Include NDELA and NMOR in metabolic studies to differentiate precursor-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。